

4-Bromobenzofuran molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromobenzofuran

Cat. No.: B139882

[Get Quote](#)

An In-depth Technical Guide to 4-Bromobenzofuran

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of **4-bromobenzofuran**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of **4-bromobenzofuran** are summarized below, providing a quick reference for experimental and theoretical applications.

Property	Value
Molecular Formula	C ₈ H ₅ BrO ^{[1][2][3]}
Molecular Weight	197.03 g/mol ^{[1][2][3]}
IUPAC Name	4-bromo-1-benzofuran ^[1]
CAS Number	128868-60-0 ^{[1][2][3]}

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-bromobenzofuran** are critical for its application in research and development.

Synthesis Protocol: Buchwald-Hartwig Amination

A common method for the functionalization of **4-bromobenzofuran** is the Buchwald-Hartwig amination, which is used to form a carbon-nitrogen bond.[\[1\]](#)

Objective: To synthesize an N-arylbenzofuran derivative from **4-bromobenzofuran**.

Materials:

- **4-bromobenzofuran** (1.0 eq)
- Desired amine (1.2 eq)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.02 eq)
- XPhos (a phosphine ligand) (0.04 eq)
- Sodium tert-butoxide (base)
- Anhydrous toluene
- Schlenk tube
- Inert gas (Argon or Nitrogen)
- Ethyl acetate
- Celite

Procedure:

- To an oven-dried Schlenk tube, add **4-bromobenzofuran**, the desired amine, $\text{Pd}_2(\text{dba})_3$, XPhos, and sodium tert-butoxide.
- Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
- Add anhydrous toluene as the solvent.
- Heat the reaction mixture to a temperature between 80-110 °C for 12-24 hours.

- Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and filter it through a pad of Celite.
- The filtrate can then be concentrated and purified using column chromatography.

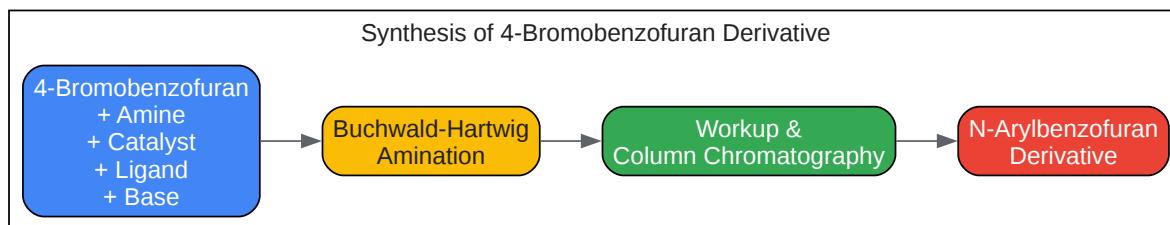
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **4-bromobenzofuran**.

Objective: To identify and characterize **4-bromobenzofuran** in a sample.

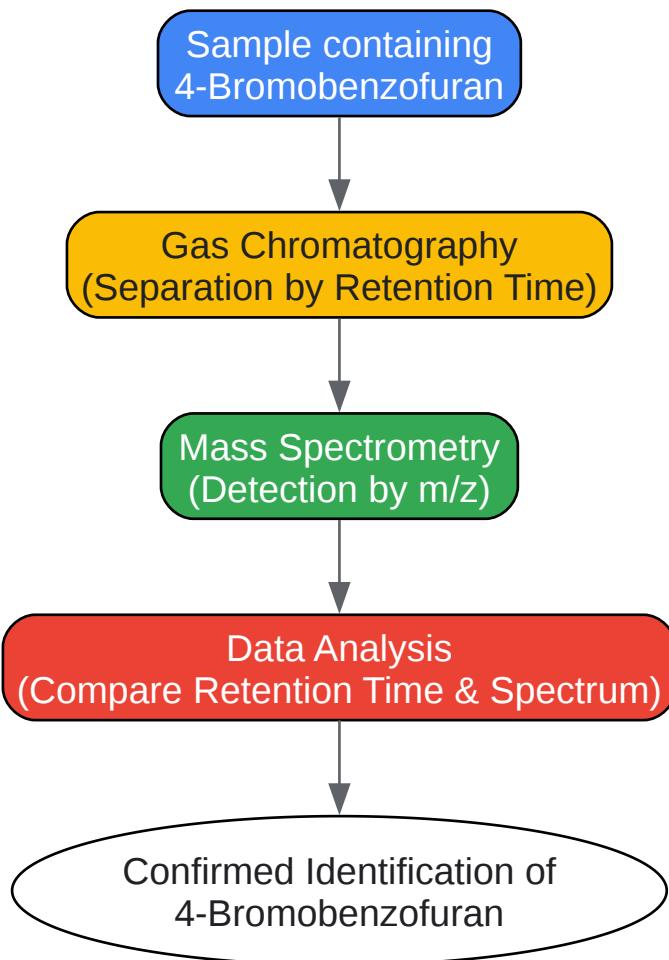
Instrumentation:

- Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)
- Column: A suitable capillary column, such as a SH-Rxi-5Sil MS (30 m length, 0.25 mm I.D., 0.25 μ m film thickness), is appropriate for separating aromatic compounds.[\[4\]](#)


Procedure:

- Sample Preparation: Dissolve a small amount of the sample containing **4-bromobenzofuran** in a volatile organic solvent like ethyl acetate or dichloromethane.
- Injection: Inject a small volume (typically 1 μ L) of the prepared sample into the GC injector port, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization.[\[5\]](#)
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the column. The column temperature is programmed to ramp up (e.g., from 100°C to 200°C) to elute compounds based on their boiling points and interactions with the stationary phase.[\[5\]](#)

- Mass Spectrometry: As **4-bromobenzofuran** elutes from the GC column, it enters the mass spectrometer. It is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum.
- Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are compared to a known standard or a spectral library to confirm the identity of **4-bromobenzofuran**.


Visualized Workflows

Diagrams illustrating key processes provide a clear and concise understanding of the experimental and logical flows.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a **4-bromobenzofuran** derivative.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 4-Bromobenzofuran | 128868-60-0 | DFA86860 | Biosynth [biosynth.com]
- 3. 128868-60-0 | 4-Bromobenzofuran | Bromides | Ambeed.com [ambeed.com]
- 4. shimadzu.com [shimadzu.com]
- 5. scispace.com [scispace.com]

- To cite this document: BenchChem. [4-Bromobenzofuran molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139882#4-bromobenzofuran-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com